Welcome to the BenchChem Online Store!
molecular formula C15H14BrCl B8567938 2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene

2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene

Cat. No. B8567938
M. Wt: 309.63 g/mol
InChI Key: ZOECEJDDYZQJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129434B2

Procedure details

To a stirred solution of Et3SiH (400 g, 3.45 mol) and (5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (534 g, 1.65 mol) containing ˜7% of the isomeric ketone in 300 mL of the TFA at 30° C. was added CF3SO3H (1.5 g, 0.01 mol). Within minutes the temperature increased causing the solution to reflux violently. Caution: this moderate exotherm requires cooling with an external ice bath. After 1 hr, HPLC revealed the reaction to be 90% complete. After addition of an additional Et3SiH (20 g) and heating overnight at 70° C., the reaction was >95% complete by HPLC analysis. Upon cooling, the volatiles were removed by bulb to bulb distillation at reduced pressure. The resultant ˜1 L of the light gray oil was poured into 1 L of H2O. The mixture was extracted three times with hexane, the combined organic layers were washed three times with H2O, twice with aq Na2CO3 and twice with brine before drying over Na2SO4. After concentration using a rotary evaporator, ˜1 L of clear light amber oil remained. This material was further concentrated, the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature reached 75° C., and the residue was allowed to cool. 1HNMR analysis of the residue revealed it to contain an ˜8:1 mixture of diarylmethane to (Et3Si)2O. Crystallization of this mixture was achieved by pouring the product into vigorously stirred cold (10° C.) mixture of 85% EtOH:H2O (1.2 L). After stirring for several hours, the crystals were collected by filtration, washed with cold 1:1 EtOH/H2O and dried under vacuum. The 4-bromo-1-chloro-2-(4-ethylbenzyl)benzene (500 g), was obtained as a low melting solid containing ˜1% (Et3Si)2O, and was used without further purification.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SiH](CC)(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][CH:18]=2)=O)[CH:14]=1>C(O)(C(F)(F)F)=O.C(S(O)(=O)=O)(F)(F)F>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([CH2:15][C:17]2[CH:18]=[CH:19][C:20]([CH2:23][CH3:24])=[CH:21][CH:22]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
534 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Within minutes the temperature increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux violently
TEMPERATURE
Type
TEMPERATURE
Details
Caution: this moderate exotherm requires cooling with an external ice bath
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by bulb to bulb distillation at reduced pressure
ADDITION
Type
ADDITION
Details
The resultant ˜1 L of the light gray oil was poured into 1 L of H2O
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with hexane
WASH
Type
WASH
Details
the combined organic layers were washed three times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with aq Na2CO3 and twice with brine before drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator, ˜1 L of clear light amber oil
CUSTOM
Type
CUSTOM
Details
the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature
CUSTOM
Type
CUSTOM
Details
reached 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
an ˜8:1 mixture of diarylmethane to (Et3Si)2O
CUSTOM
Type
CUSTOM
Details
Crystallization of this mixture
ADDITION
Type
ADDITION
Details
by pouring the product
ADDITION
Type
ADDITION
Details
into vigorously stirred cold (10° C.) mixture of 85% EtOH
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold 1:1 EtOH/H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 500 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.